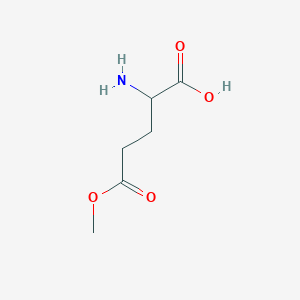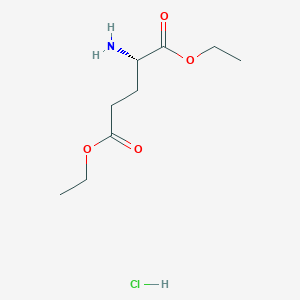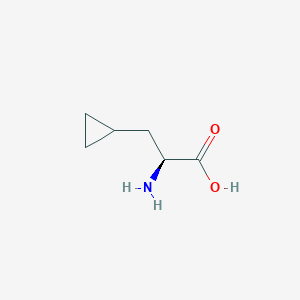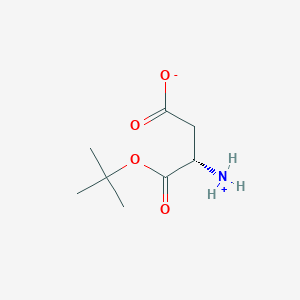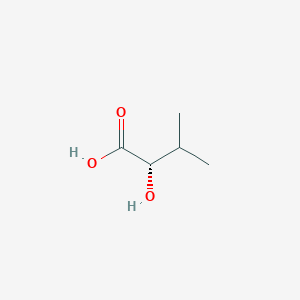
(S)-2-Hydroxy-3-methylbutanoic acid
Descripción general
Descripción
(S)-(+)-2-hidroxi-3-metilbutírico: Ácido L-α-hidroxiisovalérico , es un compuesto orgánico con la fórmula química C5H10O3. Pertenece a la clase de los ácidos α-hidroxílicos y es una molécula quiral. La designación "S" indica que es el enantiómero S del ácido 2-hidroxi-3-metilbutírico .
Métodos De Preparación
Rutas sintéticas:: La síntesis de (S)-(+)-2-hidroxi-3-metilbutírico implica varios métodos. Un enfoque común es la resolución de la mezcla racémica utilizando agentes de resolución quirales o procesos enzimáticos. Por ejemplo, la hidrólisis enzimática del racemato puede producir el enantiómero deseado.
Producción industrial:: Los métodos de producción a escala industrial para este compuesto no están ampliamente documentados. Su uso como bloque de construcción quiral en la síntesis de péptidos ha impulsado el interés en su preparación.
Análisis De Reacciones Químicas
Reactividad::
(S)-(+)-2-hidroxi-3-metilbutírico: puede participar en varias reacciones químicas:
Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: La reducción del grupo carbonilo puede producir el alcohol correspondiente.
Sustitución: Puede reaccionar con nucleófilos, como aminas o alcoholes, para formar ésteres o amidas.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO) o el ácido crómico (HCrO).
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH) o el borohidruro de sodio (NaBH).
Sustitución: Los cloruros de ácido o los anhídridos de ácido reaccionan con (S)-(+)-2-hidroxi-3-metilbutírico para formar ésteres o amidas.
Productos principales:: Los productos principales dependen de las condiciones de reacción específicas. Por ejemplo:
- Oxidación: El ácido carboxílico correspondiente.
- Reducción: El alcohol correspondiente.
Aplicaciones Científicas De Investigación
(S)-(+)-2-hidroxi-3-metilbutírico: encuentra aplicaciones en varios campos científicos:
Síntesis de péptidos: Como bloque de construcción quiral, es esencial para crear péptidos con una estereoquímica específica.
Desarrollo de fármacos: Los investigadores exploran su potencial como precursor en la síntesis de fármacos.
Estudios de metabolismo: Es un metabolito humano, lo que lo hace relevante para las investigaciones metabólicas.
Mecanismo De Acción
El mecanismo exacto mediante el cual (S)-(+)-2-hidroxi-3-metilbutírico ejerce sus efectos sigue siendo un área activa de investigación. Puede interactuar con objetivos moleculares o vías específicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
(S)-(+)-2-hidroxi-3-metilbutírico: se puede comparar con otros ácidos α-hidroxílicos, como el ácido láctico y el ácido mandélico. Su singularidad reside en su estereoquímica específica y aplicaciones.
Propiedades
IUPAC Name |
(2S)-2-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-55-5 | |
| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyisovaleric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2S)-2-hydroxy-3-methylbutanoic acid in wine aging?
A: Research indicates that (2S)-2-hydroxy-3-methylbutanoic acid is involved in the esterification processes that occur during red wine aging. [] A study analyzing 31 Bordeaux red wines of varying ages found a positive correlation between the age of the wine and the concentration of ethyl (2S)-2-hydroxy-3-methylbutanoate, the ethyl ester of (2S)-2-hydroxy-3-methylbutanoic acid. [] This suggests that (2S)-2-hydroxy-3-methylbutanoic acid gradually esterifies during the aging process, potentially contributing to the evolving flavor profile of the wine.
Q2: How is (2S)-2-hydroxy-3-methylbutanoic acid utilized in the synthesis of natural products?
A: (2S)-2-hydroxy-3-methylbutanoic acid serves as a crucial building block in the synthesis of hapalosin, a naturally occurring macrolide. [] A stereoselective synthetic route utilizes (2S)-2-hydroxy-3-methylbutanoic acid alongside a β-hydroxy-γ-amino acid and another β-hydroxy acid to construct the hapalosin molecule. [] This highlights the importance of (2S)-2-hydroxy-3-methylbutanoic acid as a chiral starting material for synthesizing complex natural products with potential biological activities.
Q3: Is (2S)-2-hydroxy-3-methylbutanoic acid found in natural sources other than wine?
A: Yes, (2S)-2-hydroxy-3-methylbutanoic acid is a structural component of kutznerides, a group of cyclohexadepsipeptides produced by the actinomycete Kutzneria sp. 744. [] Interestingly, different kutzneride analogs exhibit variations in the stereochemistry of the incorporated hydroxy acid. [] For instance, kutznerides 5 and 7 incorporate (2S)-2-hydroxy-3-methylbutanoic acid, while other analogs contain (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. [] This highlights the diversity of natural product biosynthesis and the role of specific stereoisomers in biological activity.
Q4: Are there analytical techniques to quantify (2S)-2-hydroxy-3-methylbutanoic acid and its ester in complex mixtures?
A: A novel analytical method was developed to accurately quantify substituted acids, including (2S)-2-hydroxy-3-methylbutanoic acid, and their corresponding ethyl esters in wine. [] This method involves a preliminary extraction at basic pH to separate the acid from its ester, preventing potential transesterification during subsequent derivatization steps. [] The extracted compounds are then derivatized into methyl esters and analyzed using gas chromatography, enabling the quantification and differentiation of the acid and its ester in the complex wine matrix. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


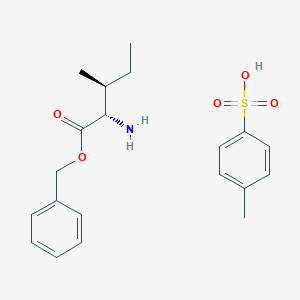
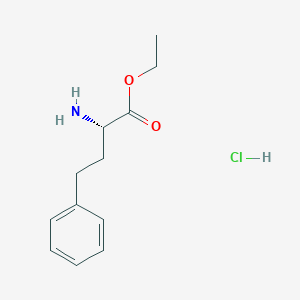
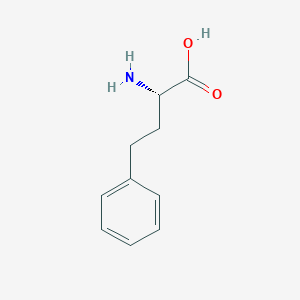
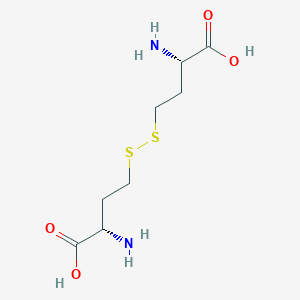
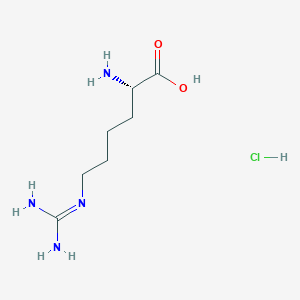
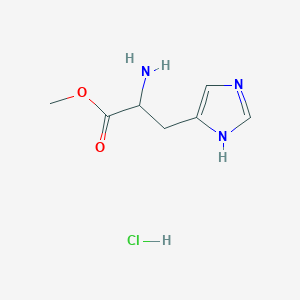
![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)
